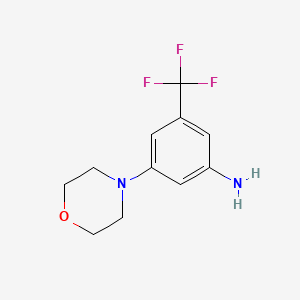
3-Morpholino-5-(trifluoromethyl)aniline
Descripción general
Descripción
“3-Morpholino-5-(trifluoromethyl)aniline” is a chemical compound . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 . The “3-Morpholino-5-(trifluoromethyl)” part of the name indicates that the aniline molecule has been modified with a morpholino group and a trifluoromethyl group at the 3rd and 5th positions of the benzene ring, respectively .
Molecular Structure Analysis
The molecular structure of “3-Morpholino-5-(trifluoromethyl)aniline” can be inferred from its name. It contains a benzene ring (from the aniline part), a morpholino group (a six-membered ring containing an oxygen atom and a nitrogen atom), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms). The exact molecular structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .Aplicaciones Científicas De Investigación
Trifluoromethylarylation of Alkenes
This compound can be used in the trifluoromethylarylation of alkenes . This method allows the trifluoromethylarylation of alkenes using anilines, for the first time, with no need for additives, transition metals, photocatalysts or an excess of reagents .
Synthesis of Trifluoromethylpyridines
Trifluoromethylpyridines (TFMP) and its derivatives, which are key structural motifs in active agrochemical and pharmaceutical ingredients, can be synthesized using this compound . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Protection of Crops from Pests
The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
Pharmaceutical and Veterinary Industries
Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Schiff’s Base
3,5-Bis(trifluoromethyl)aniline was used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline, a Schiff’s base .
Titanium-Catalyzed Hydroamination Reaction
This compound can be used in a titanium-catalyzed hydroamination reaction to synthesize N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline .
Antimicrobial Effect
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline, a derivative of this compound, has an antimicrobial effect .
Propiedades
IUPAC Name |
3-morpholin-4-yl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)8-5-9(15)7-10(6-8)16-1-3-17-4-2-16/h5-7H,1-4,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQIGNIDIKGVHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholino-5-(trifluoromethyl)aniline | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,2'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2823574.png)
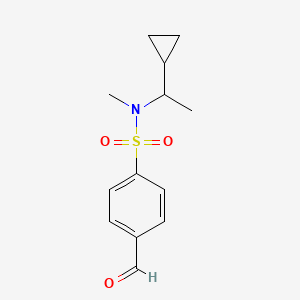

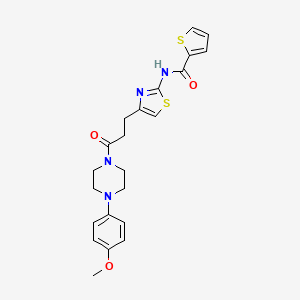
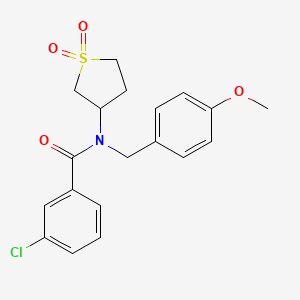

![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2823582.png)
![Methyl 2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetate](/img/structure/B2823585.png)
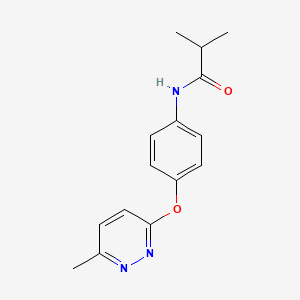
![N-(4-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2823588.png)
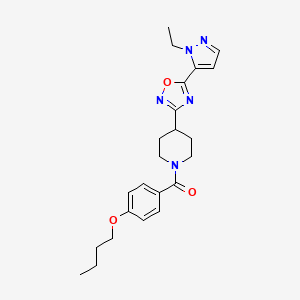
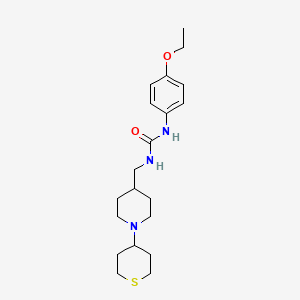
![N-(2-Cyano-3-methylbutan-2-yl)-2-[[(2R,3S)-1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl-methylamino]acetamide](/img/structure/B2823592.png)
